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molecular formula C14H11NO4 B6321673 2-(2-Methylphenyl)-4-nitrobenzoic acid CAS No. 191103-88-5

2-(2-Methylphenyl)-4-nitrobenzoic acid

Cat. No. B6321673
M. Wt: 257.24 g/mol
InChI Key: FKWGNJRTNLXASE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06693123B2

Procedure details

4-Nitro-2-(2-methylphenyl)benzoic acid methyl ester, prepared as in Example 178A, was saponified using aqueous NaOH—CH3OH to give 4-nitro-2-(2-methylphenyl)benzoic acid; HRMS calcd for C14H11NO4 257.0688, obsd 257.0699.
Name
4-Nitro-2-(2-methylphenyl)benzoic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
NaOH CH3OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:20])[C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:5]=1[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[CH3:19].[OH-].[Na+].CO>>[N+:10]([C:7]1[CH:8]=[CH:9][C:4]([C:3]([OH:20])=[O:2])=[C:5]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[CH3:19])[CH:6]=1)([O-:12])=[O:11] |f:1.2.3|

Inputs

Step One
Name
4-Nitro-2-(2-methylphenyl)benzoic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)[N+](=O)[O-])C1=C(C=CC=C1)C)=O
Step Two
Name
NaOH CH3OH
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+].CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC(=C(C(=O)O)C=C1)C1=C(C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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